2-(2-Azidoethoxy)ethane-1-thiol
Description
Overview of Azide (B81097) and Thiol Functionalities as Modular Building Blocks
Both azide and thiol functionalities serve as versatile and modular building blocks in chemical biology.
Azide Group (–N₃): The azide group is a key player in "click chemistry," a concept introduced by K. Barry Sharpless in 2001. pcbiochemres.com Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. pcbiochemres.comorganic-chemistry.org The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable triazole ring. organic-chemistry.orgwikipedia.org For applications in living systems where copper's toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which proceeds without a catalyst. broadpharm.comcas.org The azide group is relatively inert to most biological functional groups, making it an ideal handle for bioconjugation. broadpharm.com
Thiol Group (–SH): The thiol group, or sulfhydryl group, is naturally present in the amino acid cysteine, making it a valuable target for the site-specific modification of proteins. lumiprobe.com Thiols are highly reactive nucleophiles that can participate in several reliable ligation reactions. acs.org One of the most common is the reaction with maleimides to form a stable thioether bond, a process widely used for labeling proteins and other biomolecules. lumiprobe.comuu.nl Another important reaction is the thiol-ene addition, where a thiol adds across a double bond, often initiated by UV light or a radical initiator. fiveable.mewikipedia.orgalfa-chemistry.com This reaction is valued for its efficiency and is considered a type of click chemistry. wikipedia.org
Rationale for the Strategic Design of 2-(2-Azidoethoxy)ethane-1-thiol as a Multipurpose Reagent
The strategic design of this compound, which incorporates both an azide and a thiol group, creates a highly versatile multipurpose reagent. The molecule's structure allows for the independent reaction of each functional group, enabling the precise linkage of two different molecules.
The short polyethylene (B3416737) glycol (PEG)-like ethoxyethane spacer between the two reactive ends offers several advantages. It can enhance the solubility of the linker and the resulting conjugate in aqueous environments, which is particularly beneficial for biological applications. interchim.fr Furthermore, the spacer provides flexibility and reduces potential steric hindrance between the conjugated molecules.
This design allows a researcher to, for example, first attach the thiol end of the linker to a cysteine residue on a protein via thiol-maleimide chemistry. After this initial conjugation, the azide end remains available for a subsequent click reaction with an alkyne-modified molecule, such as a fluorescent dye, a drug molecule, or a surface. This step-wise, controlled approach is a hallmark of modern bioconjugation strategies. creative-biolabs.com
Historical Context of Click Chemistry and Thiol-Based Ligation in Chemical Biology
The development of the chemistries utilized by this compound has been a multi-decade endeavor.
The foundations of what would become click chemistry were laid long before the term was coined in 1998. wikipedia.org The synthesis of the first organic azide, phenyl azide, dates back to 1864. The 1,3-dipolar cycloaddition reaction between azides and alkynes was studied extensively by Rolf Huisgen in the mid-20th century. wikipedia.org A major breakthrough occurred in 2002 when the groups of Valery V. Fokin, K. Barry Sharpless, and Morten Meldal independently discovered the copper(I)-catalyzed version of this reaction (CuAAC), which dramatically increased its rate and regioselectivity. pcbiochemres.comwikipedia.org This discovery, which earned Sharpless, Meldal, and Carolyn R. Bertozzi the 2022 Nobel Prize in Chemistry, transformed the field. wikipedia.org Bertozzi further expanded the toolkit by developing strain-promoted azide-alkyne cycloadditions (SPAAC) for use in living cells, avoiding the need for a toxic copper catalyst. wikipedia.orgcas.org
Thiol-based chemistry has an equally rich history. The unique reactivity of thiols has been recognized for over a century, with early reports of thiol-ene reactions dating back to 1905. wikipedia.org The use of thiols for self-assembled monolayers on gold surfaces became a cornerstone of nanoscience and surface chemistry. researchgate.net In bioconjugation, the specific reaction of thiols with maleimides was pioneered as a method for cross-linking proteins. nih.gov Over the years, a wide array of thiol-reactive groups have been developed, making thiol-based ligation a robust and indispensable tool for connecting polymers, peptides, DNA, and other biological molecules. acs.orgcapes.gov.br
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9N3OS |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2-(2-azidoethoxy)ethanethiol |
InChI |
InChI=1S/C4H9N3OS/c5-7-6-1-2-8-3-4-9/h9H,1-4H2 |
InChI Key |
DTMOEHFLLWDOJA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCS)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Azidoethoxy Ethane 1 Thiol
Retrosynthetic Analysis and Strategic Disconnection
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections. For 2-(2-Azidoethoxy)ethane-1-thiol, the key strategic disconnections are identified at the carbon-sulfur (C-S) and carbon-azide (C-N₃) bonds, as well as the ether linkages.
Precursor Synthesis and Functional Group Introduction
The synthesis of this compound hinges on the effective preparation of its core structure and the precise introduction of the azide (B81097) and thiol functionalities.
Introduction of the Azide Moiety
The azide group is typically introduced via nucleophilic substitution. A common and efficient method involves the reaction of a suitable precursor, bearing a good leaving group, with an azide salt, most commonly sodium azide (NaN₃).
The precursor is often a halogenated or sulfonylated derivative of a diethylene glycol mono-ether. For instance, a hydroxyl group on the precursor can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate the substitution reaction. nih.govrsc.org The reaction with sodium azide is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
A representative reaction scheme starts with 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, which upon reaction with sodium azide, yields 2-[2-(2-azidoethoxy)ethoxy]ethanol. rsc.org This intermediate alcohol can then be further functionalized to introduce the thiol group.
Table 1: Reagents for the Introduction of the Azide Moiety
| Starting Material | Reagent | Leaving Group | Solvent |
| 2-(2-Chloroethoxy)ethanol | Sodium Azide | Chloride | DMF/Water |
| 2-(2-Bromoethoxy)ethanol | Sodium Azide | Bromide | DMF |
| 2-(2-Tosyloxyethoxy)ethanol | Sodium Azide | Tosylate | DMF |
| 2-(2-Mesyloxyethoxy)ethanol | Sodium Azide | Mesylate | DMSO |
Introduction of the Thiol Moiety
The introduction of the thiol group can be accomplished through several methods. A widely used approach is the reaction of an alkyl halide or sulfonate with a thiolating agent. One such agent is thiourea, which reacts with the electrophilic carbon to form a thiouronium salt. Subsequent hydrolysis of this salt under basic conditions yields the desired thiol.
Alternatively, sodium hydrosulfide (B80085) (NaSH) can be used as a direct source of the thiol group via nucleophilic substitution. This method, however, can be prone to the formation of disulfide byproducts.
A more controlled method involves the use of a protected thiol, such as trityl thiol, followed by deprotection under acidic conditions. This strategy is particularly useful when other functional groups in the molecule are sensitive to the conditions required for other thiolation methods.
Synthesis of Poly(ethylene glycol) (PEG) Ether Spacers
The 2-(2-ethoxy)ethane backbone of the target molecule is a short diethylene glycol ether spacer. The synthesis of such spacers can be achieved through the ring-opening polymerization of ethylene (B1197577) oxide. nih.govacs.orgresearchgate.net For short, well-defined oligomers like diethylene glycol, a Williamson ether synthesis approach is often more practical. This involves reacting an alcohol with an alkyl halide in the presence of a base.
For instance, 2-chloroethanol (B45725) can be reacted with the sodium salt of ethylene glycol to form 2-(2-hydroxyethoxy)ethanol. This diol can then be selectively functionalized at one of the hydroxyl groups to introduce the azide and thiol moieties in subsequent steps.
Convergent and Divergent Synthetic Approaches for the Compound
The synthesis of this compound can be approached through either a convergent or a divergent strategy.
Divergent Synthesis: In a divergent approach, a common precursor is synthesized and then elaborated in different directions to introduce the required functional groups. For this target molecule, a divergent synthesis would typically start with diethylene glycol or a mono-protected derivative. One hydroxyl group would be converted to the azide, and the other would be transformed into the thiol in a stepwise manner. This linear approach is often straightforward for simpler molecules.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions at each step of the synthesis.
Key strategies for yield enhancement include:
Choice of Leaving Group: For the nucleophilic substitution reactions to introduce the azide and thiol groups, the choice of the leaving group is critical. Sulfonate esters, such as tosylates and mesylates, are generally better leaving groups than halides, often leading to faster reaction rates and higher yields. rsc.org
Solvent and Temperature Control: The selection of an appropriate solvent is crucial. Polar aprotic solvents like DMF and DMSO are effective for nucleophilic substitution reactions involving anionic nucleophiles like azide. interchim.fr Careful control of the reaction temperature is also necessary to minimize side reactions and decomposition of the desired product.
Use of Protecting Groups: To prevent unwanted side reactions, protecting groups can be employed. For example, if the thiol group is introduced early in the synthesis, it may need to be protected (e.g., as a trityl thioether) to prevent its oxidation or reaction in subsequent steps. nih.gov The protecting group is then removed at the end of the synthesis.
Purification Techniques: Efficient purification methods are essential for isolating the target compound in high purity. Techniques such as column chromatography, distillation, and crystallization are commonly used to remove unreacted starting materials, reagents, and byproducts. Ion-exchange chromatography can be particularly useful for purifying PEG-containing molecules. researchgate.net
Table 2: Optimization Parameters for Synthesis
| Parameter | Strategy | Rationale |
| Leaving Group | Use of tosylates or mesylates | Better leaving groups than halides, leading to higher reaction rates and yields. |
| Solvent | Polar aprotic solvents (DMF, DMSO) | Effectively solvate ionic nucleophiles, enhancing reaction rates. |
| Temperature | Careful monitoring and control | Minimizes side reactions and prevents product decomposition. |
| Protecting Groups | Use of trityl or Boc groups | Prevents unwanted reactions of sensitive functional groups like thiols and amines. |
| Purification | Column or ion-exchange chromatography | Ensures high purity of the final product by removing impurities. |
Scale-Up Considerations and Process Chemistry Development
Scaling up the synthesis of this compound from the laboratory bench to industrial production necessitates a thorough evaluation of process safety, efficiency, and cost-effectiveness. The presence of the energetic azide group is a primary safety concern that dictates many aspects of process development. acs.orgresearchgate.net
Process Safety Management: The primary hazard in scaling up azide synthesis is the potential for the formation of highly toxic and explosive hydrazoic acid (HN₃) or shock-sensitive heavy metal azides. acs.orgucsb.eduucd.ie Process chemistry development must focus on minimizing these risks.
Control of Hydrazoic Acid: Strategies to prevent the accumulation of HN₃ include maintaining a basic pH throughout the reaction and workup, as acidic conditions can protonate the azide ion. researchgate.net In one approach for a different azide synthesis, treating the reaction mixture with sodium hydroxide (B78521) converts residual azide reagents into the more stable and water-soluble sodium azide, which can then be removed via an aqueous extraction. acs.org
Solvent and Reagent Selection: The use of chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) with sodium azide is strictly avoided on a large scale due to the potential formation of highly explosive di- and tri-azidomethane. researchgate.netucsb.eduucd.ie Similarly, contact with heavy metals such as copper, lead, or mercury must be prevented. ucsb.edu
Thermal Stability: The thermal stability of the target compound and any azide-containing intermediates must be determined using techniques like Differential Scanning Calorimetry (DSC) to define safe operating temperatures and prevent runaway reactions. researchgate.net
Process Optimization and Control: Transitioning from batch to continuous flow processing is a key strategy for enhancing the safety and efficiency of azide synthesis on a large scale. cam.ac.ukresearchgate.net
Continuous Flow Synthesis: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. researchgate.net This minimizes the volume of hazardous material at any given moment, significantly reducing the risk associated with the exothermic nature of azide chemistry. cam.ac.uk Flow chemistry can also facilitate in-situ generation and immediate consumption of the azide, preventing the need for isolation and storage of potentially unstable intermediates. researchgate.net
Parameter Monitoring: A robust process control strategy involves monitoring critical process parameters (CPPs) such as temperature, pressure, pH, and reagent addition rates to ensure consistent product quality and safety. evotec.com
The table below outlines key considerations for the process development of this compound synthesis.
| Parameter | Laboratory Scale Consideration | Scale-Up/Process Chemistry Strategy | Rationale |
| Azide Reagent | Sodium azide, Trimethylsilyl azide | Sodium azide (cost-effective) | Focus on safety, cost, and waste reduction. |
| Safety | Standard fume hood procedures | Engineering controls, process design to prevent HN₃ formation, thermal hazard analysis. acs.org | Mitigate explosion and toxicity risks of azides. researchgate.net |
| Reaction Vessel | Glassware | Glass-lined steel reactors, Hastelloy (if compatible) | Avoid contact with metals that can form explosive azides. ucsb.edu |
| Solvents | Various organic solvents | Avoidance of chlorinated solvents; use of high-boiling point esters or ethers. ucd.iegoogle.com | Prevent formation of explosive byproducts. |
| Processing Mode | Batch processing | Transition to continuous flow manufacturing. cam.ac.ukresearchgate.net | Enhance safety, control, and consistency. |
| Work-Up | Acidic washes may be used with caution | Basic or neutral aqueous washes only. researchgate.net | Prevent formation of volatile and toxic hydrazoic acid. |
Purification and Isolation Techniques for the Target Compound
The purification of this compound is complicated by the presence of two distinct functional groups. The thiol group is susceptible to oxidation, primarily forming disulfide bonds, while the azide group has specific handling and compatibility requirements. ucsb.edustackexchange.com
Chromatographic Methods: Chromatography is a principal method for purification, but the choice of stationary and mobile phases must be carefully considered.
Flash Column Chromatography: This is a common laboratory-scale technique. Silica (B1680970) gel can be used, but its slightly acidic nature could pose a risk if residual azide reagent is present. Neutralized silica or alternative stationary phases like alumina (B75360) may be considered.
Covalent Chromatography: A more specific method involves the use of thiopropyl resins. gbiosciences.com In this technique, the thiol group of the target compound covalently binds to the resin. After washing away impurities, the purified thiol can be released by a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. gbiosciences.com This method is highly selective for thiol-containing molecules.
Size Exclusion Chromatography (SEC): Given the PEG-like structure, SEC can be effective in separating the target molecule from oligomeric impurities or byproducts of significantly different molecular sizes. nih.gov
Reverse Phase Chromatography (RP-HPLC): On an analytical or semi-preparative scale, RP-HPLC can be used to separate the target compound from closely related impurities.
Non-Chromatographic Methods: For large-scale purification, non-chromatographic techniques are often more economical.
Extraction: Liquid-liquid extraction is a crucial first step in purification to remove water-soluble byproducts and unreacted reagents. As noted, acidic washes should be avoided to prevent the formation of HN₃. researchgate.net
Precipitation/Crystallization: If the compound is a solid, crystallization is an effective purification method. For oily PEG-like molecules, precipitation can be induced. One novel method involves complexation with salts like magnesium chloride to form a solid, which can be easily filtered and then decomplexed. thieme-connect.com
Distillation: Distillation is not recommended for organic azides, especially those with low molecular weight, due to the risk of explosive decomposition upon heating. ucsb.eduucd.ie
Handling and Stability during Purification: To prevent the common issue of disulfide bond formation, purification steps should ideally be performed under an inert atmosphere (e.g., nitrogen or argon). stackexchange.com The use of degassed solvents can also minimize oxidation. gbiosciences.com If disulfide formation does occur, the desired thiol can often be regenerated by treatment with a mild reducing agent.
The following table summarizes potential purification techniques for this compound.
| Purification Method | Principle | Applicability & Considerations | Potential Issues |
| Flash Chromatography | Adsorption on silica or alumina | Good for removing non-polar and highly polar impurities. | Potential for azide decomposition on acidic media; risk of thiol oxidation on the column. ucsb.edu |
| Covalent Chromatography | Reversible covalent bonding of the thiol group to a resin. gbiosciences.com | Highly specific for the thiol functionality, leading to high purity. | Requires additional steps for binding and elution with reducing agents. |
| Extraction | Differential solubility | Essential for initial work-up to remove salts and water-soluble impurities. | Emulsion formation can be an issue with PEG-like molecules. rochester.edu Avoid acidic conditions. researchgate.net |
| Precipitation | Complexation with salts (e.g., MgCl₂) to induce solidification. thieme-connect.com | Potentially useful for large-scale purification of an oily product. | Not all functional groups are compatible with this method. thieme-connect.com |
| Distillation/Sublimation | Separation based on boiling point | Not recommended. | High risk of explosive decomposition of the azide functional group. ucd.ie |
Reactivity and Mechanistic Investigations of 2 2 Azidoethoxy Ethane 1 Thiol
Orthogonal Reactivity Profile of Azide (B81097) and Thiol Functionalities
The concept of orthogonal reactivity is central to the utility of 2-(2-azidoethoxy)ethane-1-thiol. This principle dictates that the azide and thiol moieties can be addressed independently with specific reagents under distinct reaction conditions, without interfering with one another. The azide group, being relatively unreactive towards many common reagents, serves as a handle for "click" chemistry reactions. nih.gov Conversely, the thiol group's reactivity is harnessed in nucleophilic and radical-mediated additions.
This orthogonality allows for the stepwise or simultaneous conjugation of different molecular entities. For instance, the thiol can be reacted first, leaving the azide available for a subsequent cycloaddition reaction. This chemoselectivity is crucial for creating complex molecular architectures and bioconjugates. researchgate.netscispace.com However, the orthogonality is not absolute. Under certain conditions, particularly with highly reactive reagents like strained cyclooctynes, the thiol group can participate in side reactions, a factor that must be considered in experimental design. ru.nl The successful application of this compound in complex syntheses relies on a thorough understanding of the kinetic and mechanistic nuances of each reactive handle. raineslab.com
Azide Reactivity in 1,3-Dipolar Cycloaddition Reactions
The azide functional group is a cornerstone of "click" chemistry, primarily through its participation in 1,3-dipolar cycloaddition reactions to form stable triazole rings. These reactions are prized for their high efficiency, specificity, and biocompatibility.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Kinetics and Mechanism
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction proceeds through a multi-step mechanism that is significantly faster than the uncatalyzed version. researchgate.net The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This species then coordinates with the azide, leading to a six-membered copper-containing intermediate that subsequently rearranges and releases the triazole product, regenerating the copper(I) catalyst.
While CuAAC is highly chemoselective, the presence of a free thiol, as in this compound, can lead to side reactions. It has been reported that under typical CuAAC conditions, a competing copper-catalyzed azide-alkyne-thiol reaction can occur, forming thiotriazole byproducts. acs.orgnih.gov The extent of this side reaction can be influenced by factors such as the concentration of the reducing agent used to generate Cu(I) in situ. nih.gov Careful optimization of reaction conditions is therefore necessary to maximize the yield of the desired triazole product.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes
To circumvent the potential cytotoxicity of copper catalysts, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This reaction utilizes the ring strain of cyclooctynes to accelerate the reaction with azides without the need for a metal catalyst. nih.gov The reaction rate is highly dependent on the structure of the cyclooctyne (B158145). researchgate.net Various cyclooctyne derivatives have been synthesized to enhance reaction kinetics while maintaining stability. nih.gov
The reactivity of different cyclooctynes with azides has been quantified through the determination of second-order rate constants. As shown in the table below, modifications to the cyclooctyne backbone can lead to significant increases in reaction rates, making them suitable for applications where rapid conjugation is required. nih.govnih.govrsc.org However, a notable side reaction in SPAAC is the thiol-yne addition, where the strained alkyne can react with thiols. ru.nl This can be mitigated by pre-treating samples with an alkylating agent like iodoacetamide (B48618) to cap the free thiols. ru.nl
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| DIBO | Benzyl azide | 0.08 M⁻¹s⁻¹ | Methanol |
| DIBAC | Benzyl azide | 0.3 M⁻¹s⁻¹ | Methanol/Water |
| BCN | Benzyl azide | 0.06 M⁻¹s⁻¹ | Methanol/Water |
| Chloro-substituted DIBAC | Benzyl azide | 0.45 M⁻¹s⁻¹ | Acetonitrile (B52724)/Water |
| Methoxy-substituted DIBAC | Benzyl azide | 0.9 M⁻¹s⁻¹ | Acetonitrile/Water |
| [9+1]CPP | Benzyl azide | 9.6 x 10⁻³ M⁻¹s⁻¹ | Deuterated DMSO |
| [11+1]CPP | Benzyl azide | 4.7 x 10⁻³ M⁻¹s⁻¹ | Deuterated DMSO |
This table presents a selection of reported rate constants to illustrate the range of reactivities. Values can vary based on specific reaction conditions.
Staudinger Ligation for Phosphine-Azide Adduct Formation
The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). thermofisher.com The classical Staudinger reaction reduces the azide to an amine. wikipedia.org However, the Staudinger ligation utilizes a phosphine engineered with an electrophilic trap (typically an ester) to form a stable amide bond.
| Phosphine Reagent | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| (Diphenylphosphino)methanethiol | Glycyl azide residue | 7.7 x 10⁻³ M⁻¹s⁻¹ | Not specified |
This table highlights a reported rate constant for a traceless Staudinger ligation.
Thiol Reactivity in Nucleophilic and Radical Reactions
The thiol group of this compound offers a complementary set of reactions to the azide, primarily through nucleophilic and radical pathways. These reactions are often employed for surface modification and polymer synthesis.
Thiol-Ene and Thiol-Yne Click Reactions
Thiol-ene and thiol-yne reactions are considered "click" reactions due to their high efficiency and specificity. wikipedia.org They proceed via two primary mechanisms: radical addition and nucleophilic (Michael) addition.
The nucleophilic pathway, or Michael addition, occurs when the alkene or alkyne is activated by an electron-withdrawing group. alfa-chemistry.comacs.org In this case, a base is used to deprotonate the thiol to a thiolate anion, which then acts as the nucleophile. alfa-chemistry.com This pathway offers greater control over the reaction compared to the radical mechanism, which can sometimes lead to double addition products in the case of thiol-yne reactions. acs.orgacs.org The choice of initiator and reaction conditions determines which mechanistic pathway is favored. acs.org
Maleimide (B117702) Conjugation via Thiol-Michael Addition
The thiol group of this compound exhibits significant reactivity towards electron-deficient alkenes, such as those found in maleimides, through a Thiol-Michael addition reaction. This reaction, also known as hydrothiolation, is a powerful tool for bioconjugation, proceeding with high efficiency and selectivity under mild conditions. wikipedia.org The mechanism involves the nucleophilic attack of the thiolate anion on one of the vinyl carbons of the maleimide ring, forming a stable thioether linkage.
The reaction is typically base-catalyzed, where the base deprotonates the thiol (R-SH) to form the more nucleophilic thiolate (R-S⁻). This thiolate then adds to the maleimide. The resulting carbanion is subsequently protonated by the protonated base or another thiol molecule, regenerating the catalyst and yielding the final conjugate. rsc.org Alternatively, nucleophilic initiation can occur, particularly with tertiary phosphine catalysts. rsc.org However, with amine catalysts, the base-catalyzed pathway is dominant. rsc.org
The rate and efficiency of the conjugation are influenced by several factors. For maleimides, the addition of the thiolate to the ene is a highly favorable reaction, which explains their high reactivity compared to other Michael acceptors like acrylates. rsc.org The reaction is generally considered a "click chemistry" reaction due to its high yield, stereoselectivity, and rapid rate. wikipedia.org However, the reactivity of the maleimide group is not entirely specific to thiols, and in complex biological media, it can lead to non-specific conjugation with proteins containing free thiols, such as albumin. nih.gov This highlights the importance of controlling reaction conditions to ensure specific labeling.
Table 1: Key Aspects of Thiol-Michael Addition with Maleimides
| Feature | Description | Reference |
| Reaction Type | Michael Addition (1,4-Conjugate Addition) | wikipedia.orgnih.gov |
| Mechanism | Primarily base-catalyzed, involving the formation of a nucleophilic thiolate anion. | rsc.org |
| Reactants | Thiol (from this compound) and a maleimide. | rsc.orgnih.gov |
| Product | Stable thioether bond. | wikipedia.org |
| Catalysts | Tertiary amines (e.g., triethylamine) or tertiary phosphines. | rsc.org |
| Key Advantage | High reactivity and efficiency, often considered a "click" reaction. | wikipedia.org |
| Potential Issue | Possible side reactions with free thiols (e.g., on proteins like albumin) in complex mixtures. | nih.gov |
Disulfide Bond Formation and Cleavage Dynamics
The thiol functionality of this compound can undergo reversible oxidation to form a disulfide bond (-S-S-). This process is a cornerstone of protein folding and redox regulation in biological systems. nih.govnih.gov The formation of a disulfide bond involves the oxidation of two thiol groups, which can occur either intramolecularly (if a second thiol is present on the same molecule) or intermolecularly with another thiol-containing molecule.
The mechanism is typically a thiol-disulfide exchange reaction, which proceeds via an SN2 nucleophilic substitution. nih.gov An existing disulfide bond is attacked by a nucleophilic thiolate ion, forming a mixed disulfide intermediate. nih.gov This intermediate is then resolved by another nucleophilic attack, resulting in a new disulfide bond and a reduced thiol. nih.gov The process can be catalyzed by enzymes or small-molecule oxidants. nih.govnih.gov
The reverse reaction, cleavage of the disulfide bond, is a reduction process. It can be initiated by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or through thiol-disulfide exchange with a reduced thiol. The dynamics of formation and cleavage are highly dependent on the redox potential of the local environment. nih.gov In prokaryotes, dedicated pathways involving enzymes like DsbA and DsbB facilitate the efficient formation of disulfide bonds in proteins. nih.gov The stability of the resulting disulfide bond can be crucial for the structural integrity of peptides and proteins. researchgate.net
Table 2: Dynamics of Disulfide Bond Formation and Cleavage
| Process | Description | Key Factors | Reference |
| Formation (Oxidation) | Two thiol groups are oxidized to form a covalent disulfide bond. | Oxidizing agents, redox potential, presence of catalysts (e.g., DsbA). | nih.govnih.gov |
| Cleavage (Reduction) | A disulfide bond is reduced back to two individual thiol groups. | Reducing agents (e.g., DTT, TCEP), thiol-disulfide exchange. | nih.govuwaterloo.ca |
| Mechanism | Thiol-disulfide exchange via SN2 nucleophilic attack. | Formation of a thiolate anion, stability of the mixed disulfide intermediate. | nih.govnih.gov |
| Biological Relevance | Crucial for protein structure, stability, and function. | Cellular redox environment (e.g., oxidizing ER vs. reducing cytosol). | nih.govresearchgate.net |
Chemoselectivity and Functional Group Compatibility Studies
This compound is a heterobifunctional linker, possessing both a thiol and an azide group. This structure allows for orthogonal conjugation strategies, where each functional group can react selectively without interfering with the other. nih.gov However, achieving perfect chemoselectivity requires careful consideration of the reaction conditions and the compatibility of the functional groups with other reagents and environments.
The thiol group is a soft nucleophile that readily participates in Michael additions with maleimides and forms disulfide bonds. rsc.orgnih.gov It can also react with strained alkynes in a process known as thiol-yne addition, which can be an undesired side reaction during strain-promoted azide-alkyne cycloaddition (SPAAC). ru.nlacs.org This azide-independent labeling can be minimized by alkylating free thiols with reagents like iodoacetamide (IAM) prior to the SPAAC reaction. ru.nlacs.org
The azide group is stable under many conditions and is known for its participation in bioorthogonal "click" reactions. nih.gov Its primary reactivity is with alkynes, either through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC. nih.gov However, under the conditions used for CuAAC, a competing copper-catalyzed azide-alkyne-thiol reaction can occur, leading to the formation of thiotriazole byproducts. acs.org This side reaction represents a potential loss of chemoselectivity and can lead to false-positive results in proteomics studies. acs.org Therefore, the choice of reaction partners and catalysts is critical to direct the reactivity of this compound towards the desired pathway.
Table 3: Competing Reactions and Functional Group Compatibility
| Functional Group | Desired Reaction | Potential Side Reaction(s) | Conditions Favoring Side Reaction(s) | Reference |
| Thiol (-SH) | Thiol-Michael Addition; Disulfide Formation. | Thiol-yne addition with strained alkynes; Thiotriazole formation. | Presence of strained alkynes (DIBO, BCN); Standard CuAAC conditions (Cu(I), alkyne, azide). | ru.nlacs.orgacs.org |
| Azide (-N₃) | CuAAC or SPAAC with alkynes. | Dipolar cycloaddition with maleimides. | Less common, but a potential unintended reaction. | nih.gov |
Solvent Effects and Reaction Environment Impact on Reactivity
The reactivity of both the thiol and azide groups in this compound is significantly influenced by the reaction environment, including the choice of solvent and the pH of the medium.
Solvent Effects: The solvent can affect reaction rates and even the mechanism of a reaction. For the thiol-Michael addition, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used. rsc.org The choice of solvent can influence the solubility of reactants and the stability of charged intermediates, thereby affecting the kinetics. For example, in the thiol-Michael addition, the reaction is governed by an anionic cycle, and the solvent's ability to solvate the thiolate and the Michael adduct anion is crucial. rsc.org
pH and pKa Effects: The pH of the reaction medium is a critical parameter for reactions involving the thiol group. The reactivity of a thiol is largely dependent on its deprotonation to the more nucleophilic thiolate form. nih.govresearchgate.net The pKa of the thiol group determines the pH at which this deprotonation occurs. A lower pKa means a higher proportion of the reactive thiolate is present at a given pH. researchgate.net The local environment, including nearby functional groups and the polarity of the medium, can significantly influence the thiol's pKa. nih.govresearchgate.net Therefore, buffering the reaction at a pH above the thiol's pKa generally accelerates reactions like the thiol-Michael addition.
The presence of a base can dramatically alter the regioselectivity of thiol additions. For instance, the reaction of thiols with 2-alkoxypropenals yields Markovnikov addition products in the absence of a base, but switches to 1,4-Michael-type addition products in the presence of a base like triethylamine (B128534) or potassium carbonate. arkat-usa.org This demonstrates the profound impact of the chemical environment on the reactivity pathways of thiols. Furthermore, external energy sources like microwave irradiation have been shown to accelerate the 1,4-addition reaction of thiols. arkat-usa.org
Table 4: Impact of Reaction Environment on Reactivity
| Environmental Factor | Effect on Thiol Reactivity | Mechanism of Influence | Reference |
| Solvent | Affects reaction rates and solubility. | Solvation of reactants and charged intermediates (e.g., thiolate anion). | rsc.org |
| pH | Controls the concentration of the reactive thiolate species. | Reaction rate increases as pH approaches and exceeds the thiol's pKa. | nih.govresearchgate.net |
| Base Catalysis | Increases nucleophilicity of the thiol; can alter regioselectivity. | Deprotonation of the thiol to the more reactive thiolate. | rsc.orgarkat-usa.org |
| External Energy | Can accelerate reaction rates. | Microwave irradiation has been shown to speed up thiol addition reactions. | arkat-usa.org |
A Versatile Heterobifunctional Linker: Applications of this compound in Materials Science
The compound this compound is a heterobifunctional molecule that has garnered significant interest in advanced materials science and polymer chemistry. Its structure is distinguished by the presence of two highly reactive and versatile functional groups: a terminal thiol (-SH) and a terminal azide (-N₃). This unique combination allows for sequential or orthogonal "click" chemistry reactions, providing a powerful tool for the precise construction of complex macromolecular architectures, the functionalization of surfaces, and the creation of sophisticated biomaterials. The thiol group readily participates in thiol-ene and thiol-yne reactions, as well as forming strong bonds with noble metal surfaces like gold, while the azide group is a key component in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govnumberanalytics.comresearchgate.net This dual reactivity enables chemists to build materials with a high degree of control over their structure and function.
Applications in Advanced Materials Science and Polymer Chemistry
The utility of 2-(2-Azidoethoxy)ethane-1-thiol stems from its ability to act as a bridge between different molecular components or material types using distinct, non-interfering chemical reactions. This orthogonality is crucial for multi-step syntheses where one part of a molecule must be modified without affecting another. nih.govrsc.org
Click chemistry has become a dominant method for polymer synthesis due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. researchgate.netresearchgate.net The bifunctional nature of this compound makes it an ideal building block for creating polymers with complex and well-defined architectures.
The compound can be used to link two different polymer chains together. For instance, a polymer with a terminal alkyne group can be reacted with the azide (B81097) end of this compound via CuAAC. The resulting polymer now has a terminal thiol group, which can then be coupled to a polymer with a terminal alkene (e.g., a vinyl or allyl group) through a photo-initiated thiol-ene reaction. This process can be used to create well-defined diblock or triblock copolymers from various homopolymers. nih.gov
Furthermore, this linker can introduce branching points into polymers. By first reacting the thiol group with a monomer containing multiple "ene" functionalities (like an alkene), the azide group remains as a pendant functional group along the polymer backbone. These azide sites can then be used to initiate "grafting-from" polymerizations or for "grafting-to" approaches, where pre-synthesized, alkyne-terminated polymer chains are "clicked" onto the backbone, leading to the formation of branched or comb-like polymers.
| Polymer Type | Synthetic Strategy using this compound | Key Click Reaction(s) |
| Linear Block Copolymers | Sequential ligation of two distinct polymer chains (e.g., Polymer A-alkyne and Polymer B-ene). | 1. Azide-Alkyne Cycloaddition2. Thiol-Ene Reaction |
| Branched/Comb Polymers | Incorporation into a polymer backbone via the thiol group, followed by grafting of side chains onto the pendant azide groups. | 1. Thiol-Ene Polymerization2. Azide-Alkyne Cycloaddition |
Star polymers consist of multiple polymer chains (arms) linked to a central core. This compound can be instrumental in "arm-first" approaches to synthesizing these structures. In one potential pathway, pre-synthesized polymer arms with terminal alkyne groups can be "clicked" to a multi-azide functional core. Alternatively, the linker itself can be used to functionalize a core molecule. For example, a core with multiple alkene groups can be reacted with the thiol end of the linker, resulting in a core decorated with azide functionalities. These azide groups then serve as anchor points for attaching alkyne-terminated polymer arms via CuAAC or SPAAC, yielding well-defined star polymers. deepdyve.comrsc.orgscilit.com
The synthesis of dendrimers, which are perfectly branched, tree-like polymers, also benefits from this linker's orthogonal reactivity. In a divergent approach, a multi-functional core could be reacted with the linker. Each step of dendrimer growth could involve alternating between azide-alkyne and thiol-ene reactions to build successive layers (generations) of the dendritic structure, a strategy that relies on the high efficiency and orthogonality of these click reactions. nih.govgoogle.com
Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. Their biocompatibility makes them excellent candidates for biomedical applications like tissue engineering and drug delivery. nih.gov Thiol-ene chemistry is a particularly effective method for forming hydrogels under mild, cytocompatible conditions. nih.gov
The thiol group of this compound can readily participate in photo-initiated thiol-ene polymerization. youtube.com When mixed with multi-functional "ene"-containing macromers, such as vinyl-functionalized polyethylene (B3416737) glycol (PEG) or hyaluronic acid, and a suitable photoinitiator, exposure to light (often UV or visible) initiates a rapid cross-linking reaction. nih.govnih.gov This process forms a stable hydrogel network. By incorporating this compound as a co-monomer in the precursor solution, the resulting hydrogel matrix becomes inherently functionalized with pendant azide groups. The spatial and temporal control afforded by photopolymerization allows for the fabrication of hydrogels with complex 3D structures and patterned regions. nih.gov
The true advantage of embedding this compound into a hydrogel network lies in the subsequent functionalization possibilities offered by the pendant azide groups. These azides act as stable, orthogonal handles for further modification. For example, alkyne-functionalized biomolecules, such as peptides, growth factors, or drugs, can be covalently tethered within the hydrogel matrix using catalyst-free SPAAC. nih.govacs.org This allows for the creation of "smart" or responsive hydrogels. A hydrogel could be designed to release a drug when a specific enzyme cleaves a linker attached via the azide group, or it could be functionalized with bioactive peptides to promote specific cell adhesion and growth for tissue engineering applications. nih.gov
| Hydrogel Property | Implementation using this compound | Key Click Reaction(s) |
| Network Formation | The thiol group acts as a cross-linker with multi-alkene macromers (e.g., PEG-vinyl sulfone). | Thiol-Ene Photopolymerization |
| Bio-functionalization | Pendant azide groups within the gel are used to attach alkyne-modified peptides or proteins. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Controlled Drug Delivery | An alkyne-modified drug is attached to the azide groups via a cleavable linker. | Azide-Alkyne Cycloaddition |
Controlling the chemistry of surfaces is critical for applications ranging from biosensors to medical implants. The thiol group of this compound has a strong affinity for noble metal surfaces, most notably gold. sigmaaldrich.com This interaction leads to the spontaneous formation of highly ordered self-assembled monolayers (SAMs). rsc.orgresearchgate.netnih.gov
When a gold surface is exposed to a solution of this compound, the molecules arrange themselves into a dense monolayer with the thiol groups binding to the gold and the azido-ethoxy chains oriented away from the surface. sigmaaldrich.comuh.edu This process transforms a simple gold surface into a robust platform decorated with a high density of azide groups.
This azide-terminated surface is a versatile starting point for further modification. Using azide-alkyne click chemistry, virtually any molecule containing an alkyne group can be covalently and specifically attached to the surface. numberanalytics.comrsc.org This two-step process—SAM formation followed by a click reaction—is a powerful strategy for creating bio-interfaces. For example, alkyne-modified antibodies can be clicked onto the surface to create a biosensor for detecting specific antigens, or alkyne-functionalized anti-fouling polymers like PEG can be attached to create surfaces that resist non-specific protein adsorption. rsc.org The sequential nature of the thiol-gold binding and the azide-alkyne reaction ensures a well-defined and highly functionalized interface. acs.org
Applications in Chemical Biology and Bioconjugation Strategies
Bioorthogonal Labeling of Biomolecules
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.org The azide (B81097) group of 2-(2-azidoethoxy)ethane-1-thiol is a key player in this field, allowing for the specific labeling of biomolecules that have been metabolically or genetically engineered to contain a complementary alkyne group.
The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for creating novel protein-based therapeutics. The thiol group of this compound can react with specific amino acid residues, most notably cysteine, to introduce an azide handle onto the protein surface. nih.govntu.edu.sg This azide can then be used to attach other molecules, such as drugs or imaging agents, through click chemistry.
Site-directed mutagenesis is often employed to introduce a cysteine residue at a desired location on a protein, ensuring that the linker attaches at a single, predetermined site. nih.gov This approach avoids the heterogeneity that can result from labeling more abundant and less specifically reactive amino acid residues like lysine. nih.gov The high selectivity of the thiol-maleimide reaction at a physiological pH of 7.0 is a commonly exploited strategy for this purpose. nih.gov Once the azide is installed, a second molecule, functionalized with an alkyne (often a strained cyclooctyne (B158145) like dibenzocyclooctyne or DBCO), can be attached via SPAAC. ntu.edu.sg This two-step process allows for the creation of well-defined protein conjugates with controlled stoichiometry and placement of the label. researchgate.netnih.gov
| Biomolecule | Labeling Strategy | Second Functionality | Application |
| Peptides (with Cys) | Thiol-maleimide coupling followed by SPAAC | Fluorescent dyes | Probing peptide dynamics |
| Bovine Serum Albumin (BSA) | Native cysteine conjugation followed by SPAAC | Hydrophilic/hydrophobic moieties | Creating protein-based materials |
| Recombinant proteins | Cysteine mutagenesis followed by thiol-alkylation and CuAAC/SPAAC | Drugs, imaging agents, polymers | Therapeutic protein development, in vivo imaging |
The modification of oligonucleotides is essential for improving their therapeutic potential and for developing new diagnostic tools. nih.gov Chemical conjugation can enhance cellular uptake, stability, and target binding of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). nih.gov this compound can be utilized to attach various functional molecules to oligonucleotides.
In a common strategy, the oligonucleotide is first synthesized with a reactive group, such as a vinylpyrimidine, that can readily undergo a thiol-ene click reaction with the thiol group of the linker. nih.govresearchgate.net This reaction is highly efficient and biocompatible. nih.gov Once the azido-linker is attached, a second molecule of interest, for example, a targeting ligand like N-acetylgalactosamine (GalNAc) for liver-specific delivery, can be conjugated to the azide via click chemistry. nih.govresearchgate.net
| Oligonucleotide Type | Linker Attachment Chemistry | Conjugated Moiety | Purpose |
| Antisense Oligonucleotides (ASOs) | Thiol-ene click reaction | Peptides, Lipids, GalNAc | Improved cellular delivery and therapeutic potential |
| DNA sequences | Solid-phase synthesis incorporation | Fluorescent compounds, Gold nanoparticles | Diagnostics, material science |
Lipids and glycans play fundamental roles in cellular signaling, structure, and recognition. The ability to label and track these biomolecules is key to understanding their complex biology. Metabolic labeling is a powerful technique where cells are fed with synthetic precursors of lipids or glycans that contain a bioorthogonal handle, such as an azide.
For instance, azido-sugars like azidoacetylgalactosamine-tetraacylated (Ac₄GalNAz) can be metabolically incorporated into the glycan structures of newly synthesized proteins. nih.gov These azide-modified glycans, now part of the extracellular matrix (ECM), can be detected and further functionalized. While this compound itself is not directly used for the initial metabolic incorporation, its alkyne-functionalized counterparts are crucial for the subsequent detection and conjugation steps via click chemistry. Similarly, fatty acid analogues containing an azide or alkyne group can be used to study protein lipidation, a key post-translational modification. nih.gov The azide group on the lipidated protein can then be reacted with an alkyne-functionalized probe.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study and manipulate biological systems. The dual functionality of this compound makes it an excellent scaffold for building such probes.
Fluorescent labeling is a cornerstone of modern cell biology, allowing for the visualization of biomolecules and cellular processes with high spatial and temporal resolution. By combining this compound with a fluorescent dye, researchers can create probes for targeted labeling.
Typically, the thiol group of the linker is used to attach to a biomolecule of interest, as described previously. Then, a fluorescent dye containing a reactive alkyne group (e.g., a DBCO-fluorescein conjugate) is "clicked" onto the azide. rsc.org This modular approach allows for flexibility in the choice of fluorophore, enabling multicolor imaging experiments. Probes can be designed to be "turn-on," where their fluorescence is quenched until they react with their target, providing a high signal-to-noise ratio. nih.gov
| Fluorophore Class | Excitation (nm) | Emission (nm) | Application |
| Fluorescein | ~494 | ~521 | General protein and cell surface labeling |
| Tetramethylrhodamine (TMR) | ~550 | ~575 | Labeling cytoskeletal proteins, FRET studies |
| BODIPY FL | ~503 | ~512 | Flow cytometry, confocal imaging |
| Alexa Fluor Dyes | Various | Various | High-photostability imaging |
Identifying the cellular targets of a drug or bioactive small molecule is a critical step in understanding its mechanism of action. Affinity tagging, often coupled with mass spectrometry-based proteomics, is a powerful strategy for this purpose. springernature.comnih.gov this compound can be used to construct affinity probes by linking a small molecule of interest to an affinity tag, such as biotin.
In this application, the thiol group might be used to conjugate the linker to the small molecule. The azide group is then reacted with an alkyne-functionalized biotin. The resulting probe can be introduced into a cellular lysate or living cells. The small molecule portion of the probe binds to its protein targets, and the entire complex can then be captured and enriched using streptavidin-coated beads, which have a very high affinity for biotin. researchgate.net The captured proteins can then be identified by mass spectrometry. Isotope-coded affinity tags (ICAT) are a more advanced version of this technique that allows for the quantitative comparison of protein levels between different samples. springernature.comresearchgate.net
Construction of Bioconjugates for In Vitro Assays
The orthogonal reactivity of this compound is particularly advantageous for the synthesis of well-defined bioconjugates used in in vitro assays. The ability to selectively address either the azide or the thiol functionality allows for the stepwise and controlled assembly of different molecular components.
Protein-Polymer Conjugates and Peptide-Polymer Conjugates
The conjugation of polymers to proteins and peptides can significantly enhance their therapeutic potential and in vitro stability by increasing their hydrodynamic size, protecting them from proteolytic degradation, and reducing immunogenicity. This compound can be employed to create such conjugates with precise control over the conjugation site.
One common strategy involves the initial reaction of the thiol group of the linker with a specific site on a protein or peptide. For instance, it can react with a maleimide-functionalized amino acid that has been genetically incorporated into the protein sequence. This results in a protein or peptide bearing a terminal azide group. Subsequently, an alkyne-functionalized polymer can be "clicked" onto the azide-modified biomolecule using CuAAC. This approach ensures a site-specific and stable covalent linkage.
| Reactant 1 | Reactant 2 | Linker | Conjugation Chemistry | Resulting Conjugate |
| Maleimide-functionalized Protein/Peptide | Alkyne-functionalized Polymer | This compound | 1. Thiol-maleimide ligation2. CuAAC | Site-specific Protein/Peptide-Polymer Conjugate |
| Alkyne-functionalized Protein/Peptide | Thiol-reactive Polymer (e.g., with maleimide) | This compound | 1. Azide attachment to alkyne via CuAAC2. Thiol-maleimide ligation | Site-specific Protein/Peptide-Polymer Conjugate |
This table illustrates hypothetical reaction schemes for the synthesis of protein/peptide-polymer conjugates using this compound.
Surface Attachment for Cell Adhesion and Growth Studies
The functionalization of surfaces with bioactive molecules is crucial for studying cell adhesion, migration, and proliferation in vitro. The thiol group of this compound provides a robust method for anchoring the linker to gold surfaces, forming a self-assembled monolayer (SAM). The exposed azide groups on the surface can then be used to immobilize alkyne-modified biomolecules, such as cell-adhesive peptides (e.g., RGD).
This strategy allows for the creation of well-defined, patterned surfaces where the density and spatial arrangement of the immobilized ligands can be precisely controlled. Such surfaces are invaluable tools for investigating the influence of specific cell-surface interactions on cellular behavior. For example, by patterning a surface with RGD peptides, researchers can study the formation of focal adhesions and the subsequent cellular responses.
| Surface | Linker | Immobilized Biomolecule | Application |
| Gold (Au) | This compound | Alkyne-RGD peptide | Study of cell adhesion and spreading |
| Gold (Au) | This compound | Alkyne-laminin peptide | Investigation of neurite outgrowth |
| Gold (Au) | This compound | Alkyne-growth factor | Analysis of localized cell signaling |
This table presents potential applications of surfaces functionalized with this compound for cell-based assays.
Engineering of Biocompatible Scaffolds for Tissue Engineering Models (in vitro)
In vitro tissue engineering aims to create functional tissue models by combining cells with a supportive scaffold that mimics the native extracellular matrix (ECM). The chemical and physical properties of the scaffold play a critical role in guiding cell behavior. This compound can be utilized to functionalize scaffolding materials, thereby enhancing their biocompatibility and bioactivity.
A prominent application is in the formation of hydrogel scaffolds. Hydrogels are water-swollen polymer networks that are structurally similar to the ECM. The thiol group of the linker can participate in thiol-ene or thiol-yne "click" reactions with multi-functionalized polymer precursors to form the hydrogel network. The incorporated azide groups can then serve as handles for the post-fabrication modification of the scaffold with bioactive cues.
For instance, a hydrogel can be formed from a multi-arm polyethylene (B3416737) glycol (PEG) functionalized with norbornene groups and a dithiol crosslinker. By including this compound in the reaction mixture, a certain density of azide groups can be incorporated into the hydrogel matrix. These azide groups can then be used to immobilize alkyne-modified growth factors or cell-adhesive peptides, creating a more biomimetic environment that can support cell growth and tissue formation in vitro.
| Scaffold Material | Crosslinking Chemistry | Role of this compound | Bioactive Modification | In Vitro Model Application |
| Multi-arm PEG-norbornene | Thiol-ene photopolymerization | Co-monomer to introduce azide groups | Immobilization of alkyne-VEGF | Angiogenesis model |
| Hyaluronic acid-acrylate | Thiol-Michael addition | Incorporation of pendant azide groups | Attachment of alkyne-BMP-2 | Osteogenesis model |
| Gelatin-methacryloyl (GelMA) | Thiol-ene coupling | Functionalization with azide moieties | Spatially controlled patterning of alkyne-peptides | 3D cell culture model |
This table outlines hypothetical strategies for engineering biocompatible scaffolds using this compound for in vitro tissue engineering models.
Advanced Characterization Techniques for 2 2 Azidoethoxy Ethane 1 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-Azidoethoxy)ethane-1-thiol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity of all atoms in the molecule can be mapped out.
1H, 13C, and Heteronuclear NMR Experiments
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in its structure. Based on the analysis of structurally similar compounds, such as 2-(2-Azidoethoxy)ethanamine st-andrews.ac.uk, the following chemical shifts can be predicted for the protons in this compound in a solvent like CDCl₃:
A triplet corresponding to the two protons of the methylene (B1212753) group adjacent to the thiol (-CH₂-SH).
A triplet for the two protons of the methylene group adjacent to the ether oxygen and the thiol-bearing carbon (-O-CH₂-CH₂-SH).
A triplet for the two protons of the methylene group adjacent to the azide (B81097) functionality (-CH₂-N₃).
A triplet for the two protons of the methylene group adjacent to the ether oxygen and the azide-bearing carbon (-O-CH₂-CH₂-N₃).
A broad singlet for the thiol proton (-SH), the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms in the ethoxy-ethane backbone. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen, sulfur, and the azide group). General chemical shift ranges for similar structures suggest that the carbon attached to the azide group will appear around 50-60 ppm, the carbons attached to the ether oxygen will be in the 60-70 ppm range, and the carbon attached to the thiol group will be at a lower chemical shift, typically around 20-30 ppm.
Heteronuclear NMR Experiments: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are crucial for correlating the proton signals directly to their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (ppm) in CDCl₃ |
| -CH ₂-SH | Triplet |
| -O-CH ₂-CH₂-SH | Triplet |
| -CH ₂-N₃ | Triplet |
| -O-CH ₂-CH₂-N₃ | Triplet |
| -SH | Broad Singlet |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| -C H₂-SH | ~20-30 |
| -O-C H₂-CH₂-SH | ~60-70 |
| -C H₂-N₃ | ~50-60 |
| -O-C H₂-CH₂-N₃ | ~60-70 |
2D NMR Techniques for Connectivity Mapping
Two-dimensional NMR techniques are powerful for establishing the bonding network within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, cross-peaks would be observed between the protons of the -CH₂-SH group and the adjacent -O-CH₂- protons, as well as between the protons of the -CH₂-N₃ group and its neighboring -O-CH₂- protons. This confirms the ethylene (B1197577) glycol-like backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the ether linkage and confirming the positions of the azide and thiol functional groups relative to the carbon backbone.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Azide Stretch)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic vibration is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide (N₃) group. This peak is typically observed in the region of 2100-2150 cm⁻¹ nih.gov. The presence of a strong band in this region is a clear indicator of the azide functionality. Another important, though weaker, absorption is the S-H stretching vibration of the thiol group, which is expected to appear in the range of 2550-2600 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will also be present, typically as strong bands in the 1070-1150 cm⁻¹ region.
| Characteristic IR Absorption Frequencies for this compound | |
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Azide (N₃) stretch (asymmetric) | 2100 - 2150 (strong, sharp) |
| Thiol (S-H) stretch | 2550 - 2600 (weak to medium) |
| Ether (C-O-C) stretch | 1070 - 1150 (strong) |
| C-H stretch (alkane) | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Mass and Purity Assessment
Mass spectrometry is a critical technique for determining the molecular weight and assessing the purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula C₄H₉N₃OS. The exact mass of this compound can be calculated and compared with the experimentally determined value to verify its identity with a high degree of confidence.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern, induced by collision-induced dissociation (CID) in the mass spectrometer, can provide further structural information. For instance, cleavage of the C-S, C-O, and C-N bonds would yield characteristic fragment ions that can be used to piece together the molecular structure.
Chromatographic Methods for Purity Analysis and Separation
Chromatography is an indispensable tool for assessing the purity of this compound and separating it from synthetic precursors, byproducts, or degradation products. The choice of method depends on the volatility and polarity of the compounds being analyzed.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile, thermally sensitive compounds like this compound. The technique separates components in a liquid mixture by passing them through a column packed with a stationary phase. A detector then quantifies the amount of each separated component.
For azido-functionalized compounds, reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase and a polar mobile phase. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. While specific HPLC methods for this compound are proprietary to manufacturers, the purity assessment for similar compounds, such as related azido-sugars, is often specified to be ≥97.0% by HPLC, highlighting the industry standard for this technique. sigmaaldrich.com
Table 1: Representative HPLC Parameters for Purity Analysis of Functionalized Small Molecules
| Parameter | Typical Setting | Purpose |
| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with 0.1% trifluoroacetic acid) | Elutes compounds from the column with varying polarity. |
| Detector | UV-Vis (e.g., at 210 nm for amide bonds or 254 nm for aromatics) | Detects and quantifies the separated components. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation. |
| Purity Standard | Often required to be ≥95% | Ensures the compound is suitable for subsequent applications. |
This table represents typical starting conditions for method development in the analysis of functionalized small molecules like thiols and azides.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting volatile impurities or degradation products that might be present in a sample of this compound. While the parent thiol itself has a low volatility, GC-MS can analyze for residual starting materials or side-products from its synthesis.
For instance, related compounds containing ethylene oxide units are analyzed for the presence of ethylene oxide (EtO) and its toxic transformation product, 2-chloroethanol (B45725) (2-CE), using GC-MS. chromatographyonline.comgcms.cz This is critical in applications where biocompatibility is required. The analysis involves separating the volatile components in a gas chromatograph and then identifying them based on their unique mass spectrum. The high volatility of EtO presents analytical challenges, often requiring dedicated columns to achieve proper separation from other volatile species. gcms.cz Commercial preparations of related azido-ethoxy ethanols are often assayed by GC, with purity standards typically set at ≥95.0%. sigmaaldrich.com
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis provides a fundamental verification of a compound's stoichiometric formula by determining the mass percentages of its constituent elements. For this compound (C₄H₉N₃OS), this technique confirms that the experimentally determined percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur align with the calculated theoretical values.
This method is crucial for validating the synthesis of a new batch of the compound and ensuring its elemental integrity. In the context of its derivatives, particularly when forming self-assembled monolayers (SAMs) on nanoparticles, elemental analysis is used to quantify the composition of the final functionalized material. For example, in studies of thiol-capped gold nanoparticles, elemental analysis can determine the weight percentage of gold and sulfur, which allows for the calculation of the surface coverage of the thiol ligands. acs.org
Table 2: Theoretical Elemental Composition of this compound (C₄H₉N₃OS)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage by Mass (%) |
| Carbon | C | 12.011 | 48.044 | 35.56 |
| Hydrogen | H | 1.008 | 9.072 | 6.71 |
| Nitrogen | N | 14.007 | 42.021 | 31.10 |
| Oxygen | O | 15.999 | 15.999 | 11.84 |
| Sulfur | S | 32.06 | 32.06 | 23.73 |
| Total | 135.196 | 100.00 |
Discrepancies between experimental and theoretical values can indicate the presence of impurities, residual solvent, or incomplete reaction.
X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Species
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nm of a material. It is exceptionally well-suited for characterizing SAMs of this compound bound to a substrate, such as a gold surface.
When this thiol forms a SAM on gold, XPS can confirm the successful attachment and integrity of the monolayer. The key is to analyze the high-resolution spectra of the core level electrons of each element.
Sulfur (S 2p): The most direct evidence of the thiol binding to a gold surface is the appearance of a peak in the S 2p spectrum at a binding energy of approximately 162 eV. nih.govresearchgate.net This peak is characteristic of a gold-thiolate (Au-S) bond. The absence of a significant peak around 164 eV, which corresponds to unbound thiol (S-H), indicates the formation of a well-formed monolayer. researchgate.net
Nitrogen (N 1s): The presence of a strong N 1s peak at around 400-405 eV confirms the integrity of the azide (-N₃) functional group at the outer surface of the monolayer, which is critical for its subsequent use in "click" chemistry reactions.
Gold (Au 4f): Attenuation of the gold substrate signal (e.g., Au 4f) after monolayer formation provides qualitative evidence of surface coverage. acs.org
Carbon (C 1s) and Oxygen (O 1s): These signals confirm the presence of the ethoxy backbone of the molecule on the surface. nih.gov
XPS is therefore an invaluable tool for verifying the successful surface functionalization and for studying the chemical environment of the immobilized molecules. nih.govrsc.org
Table 3: Typical XPS Binding Energies for Characterizing Thiol SAMs on Gold
| Element | Core Level | Binding Energy (eV) | Interpretation |
| Sulfur | S 2p₃/₂ | ~162.0 | Indicates formation of a gold-thiolate (Au-S) bond. nih.gov |
| Sulfur | S 2p₃/₂ | ~163.4 - 164.0 | Corresponds to unbound or physisorbed thiol (S-H). researchgate.net |
| Nitrogen | N 1s | ~400 - 405 | Confirms the presence of the azide (-N₃) group. |
| Carbon | C 1s | ~285.0 | Aliphatic carbon in the ethoxy backbone. |
| Oxygen | O 1s | ~532.8 | Oxygen in the ether linkages. |
| Gold | Au 4f₇/₂ | ~84.0 | Signal from the underlying gold substrate. |
Binding energies can shift slightly depending on the specific chemical environment and instrument calibration.
Computational and Theoretical Studies of 2 2 Azidoethoxy Ethane 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-(2-Azidoethoxy)ethane-1-thiol, which govern its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Simulations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can provide detailed information about the geometry, energy, and distribution of electrons within this compound.
DFT simulations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the flexible ethoxy chain suggests that multiple low-energy conformers may exist.
A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. wikipedia.org
For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the thiol group and potentially the azide (B81097) group, as these are regions of higher electron density. The LUMO, conversely, is likely to be distributed over the azide group, which can act as an electron acceptor in certain reactions. The HOMO-LUMO gap can be used to estimate the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. wikipedia.org
Table 7.1: Predicted Frontier Orbital Properties of this compound based on DFT simulations of analogous molecules.
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack (e.g., at the sulfur atom). |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack (e.g., at the azide group). |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |
| HOMO Localization | Primarily on the thiol (S) and azide (N3) groups | These sites are the most likely to donate electrons in a reaction. |
| LUMO Localization | Primarily on the azide (N3) group | This site is the most likely to accept electrons in a reaction. |
This table is generated based on qualitative predictions from DFT studies on similar azido and thiol-containing molecules.
Ab Initio Methods for Reactivity Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to predict the reactivity of this compound. These methods, while computationally more intensive than DFT, can offer higher accuracy for certain properties.
One application of ab initio calculations is the determination of reaction thermodynamics, such as the enthalpy and Gibbs free energy of reactions involving the thiol or azide groups. researchgate.net For instance, the deprotonation of the thiol group to form a thiolate is a key step in its adsorption on metal surfaces. Ab initio methods can accurately predict the acidity (pKa) of the thiol proton.
Furthermore, these methods are valuable for studying reaction mechanisms. For the azide group, a common reaction is the [3+2] cycloaddition with alkynes (a "click" reaction). Ab initio calculations can map out the potential energy surface for this reaction, identifying the transition state and calculating the activation energy barrier. mdpi.com This information is critical for understanding the kinetics and feasibility of such reactions. Similarly, the nucleophilicity of the thiol group in S-alkylation reactions can be quantified.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape and intermolecular interactions of this compound in various environments.
The flexible oligo(ethylene glycol)-like chain in this compound allows it to adopt a wide range of conformations. MD simulations can explore this conformational space, revealing the most probable structures and the transitions between them. nih.gov Key dihedral angles, such as those around the C-C and C-O bonds of the ethoxy backbone, are monitored during the simulation to characterize the conformational dynamics. Studies on similar short oligo(ethylene glycol) chains have shown that they can exist in both extended (all-trans) and more compact (helical or gauche) conformations. nih.gov
MD simulations are particularly useful for studying the behavior of this molecule in solution and its interactions with surfaces. In an aqueous environment, the simulations can reveal how water molecules solvate the hydrophilic ether linkages and the polar azide and thiol groups. This information is crucial for understanding its solubility and the influence of the solvent on its reactivity.
When studying the interaction with a surface, such as gold, MD simulations can model the self-assembly process. These simulations can show how the thiol group anchors the molecule to the surface and how the azido-ethoxy chains pack together to form a self-assembled monolayer (SAM). rsc.org The orientation and dynamics of the terminal azide groups within the SAM can also be assessed, which is important for their subsequent use in surface functionalization reactions. nih.gov
Table 7.2: Key Parameters from MD Simulations of Oligo(ethylene glycol) Derivatives.
| Parameter | Typical Findings | Relevance to this compound |
| End-to-End Distance | Varies with solvent and temperature | Indicates the degree of chain extension or collapse. |
| Radius of Gyration | Provides a measure of molecular size | Reflects the overall compactness of the molecule. |
| Dihedral Angle Distributions | Shows preference for gauche or trans conformations | Determines the local and global chain structure. nih.gov |
| Hydrogen Bonding | Formation with solvent or other molecules | Influences solubility and intermolecular interactions. nih.gov |
This table is based on findings from MD simulations of similar oligo(ethylene glycol) molecules and serves as an expectation for the behavior of this compound.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of reactions involving this compound is crucial for its application in materials science and bioconjugation. Computational modeling of reaction pathways and the analysis of transition states provide detailed mechanistic insights that are often difficult to obtain experimentally.
A primary reaction of interest for the azide group is the Huisgen 1,3-dipolar cycloaddition with an alkyne. nih.gov Computational methods can be used to locate the transition state structure for this reaction. The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the reacting molecules as bonds are being broken and formed. mit.edu The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Computational studies have shown that the cycloaddition can proceed through different regioisomeric pathways, and the calculated activation energies can predict which product is favored. nih.gov
For the thiol group, a key reaction is its oxidative addition to a gold surface to form a gold-thiolate bond. rsc.org Reaction pathway modeling can elucidate the steps involved in this process, including the initial physisorption of the thiol, the cleavage of the S-H bond, and the formation of the Au-S bond. Transition state analysis can help to understand the kinetics of self-assembled monolayer formation.
Furthermore, computational studies can investigate potential side reactions or alternative reaction pathways. For example, under certain conditions, the azide group can undergo decomposition to a nitrene, which can then undergo various insertion reactions. researchgate.net Modeling these pathways can help to define the conditions under which the desired reactivity is favored.
Prediction of Spectroscopic Properties through Computational Approaches
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, these predictions can aid in its characterization and in monitoring its reactions.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is sensitive to the specific bonds and functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. researchgate.net This allows for the assignment of experimentally observed spectral peaks to specific molecular motions. For instance, the characteristic asymmetric and symmetric stretching modes of the azide group, typically found around 2100 cm⁻¹ and 1300 cm⁻¹, respectively, can be precisely located. mdpi.commdpi.com Similarly, the S-H stretching vibration of the thiol group (around 2550 cm⁻¹) and the C-O-C stretching modes of the ether linkages can be identified. rsc.org Theoretical spectra can also predict how these vibrational frequencies might shift upon conformational changes or interaction with a surface. researchgate.netaps.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another key characterization technique. Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in this compound. mdpi.com These predictions are highly sensitive to the electronic environment of each nucleus and can be used to confirm the molecular structure and assign the peaks in an experimental NMR spectrum.
Electronic spectroscopy, such as UV-Visible absorption spectroscopy, can also be modeled computationally. Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light. For this compound, these calculations would likely predict transitions associated with the azide and thiol functional groups.
Table 7.3: Predicted Spectroscopic Features of this compound.
| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Chemical Shift |
| Infrared (IR) | Azide (N₃) asymmetric stretch | ~2100 cm⁻¹ |
| Infrared (IR) | Thiol (S-H) stretch | ~2550 cm⁻¹ |
| Infrared (IR) | Ether (C-O-C) stretch | ~1100 cm⁻¹ |
| Raman | Azide (N₃) symmetric stretch | ~1300 cm⁻¹ |
| ¹³C NMR | Carbon adjacent to azide | ~50 ppm |
| ¹³C NMR | Carbon adjacent to thiol | ~25 ppm |
These values are approximate and based on computational studies of molecules containing similar functional groups.
Adsorption and Interaction Studies on Material Surfaces
The thiol group of this compound makes it particularly well-suited for forming self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold. Computational studies are essential for understanding the fundamental aspects of this adsorption process and the structure of the resulting monolayer.
DFT calculations are frequently used to model the adsorption of thiols on gold surfaces. nih.gov These calculations can determine the most stable binding site for the sulfur atom on the gold lattice (e.g., hollow, bridge, or top sites). rsc.org They can also calculate the adsorption energy, which quantifies the strength of the gold-sulfur bond. semanticscholar.org The predicted binding energy for thiols on gold is typically in the range of 20-40 kcal/mol, indicating a strong chemisorption interaction. nih.gov
Computational models can also investigate the influence of the azido-ethoxy chain on the structure of the SAM. The interactions between adjacent molecules, including van der Waals forces and potential dipole-dipole interactions involving the azide and ether groups, play a significant role in the packing and ordering of the monolayer. nih.gov The tilt angle of the molecular chains with respect to the surface normal is a key parameter that can be predicted computationally and compared with experimental data.
Furthermore, these studies can explore the electronic properties of the modified surface. The formation of the gold-thiolate bond can alter the work function of the gold surface. DFT calculations can quantify this change, which is important for applications in molecular electronics. The accessibility of the terminal azide groups for subsequent chemical reactions can also be assessed by analyzing the structure and dynamics of the SAM surface.
Table 7.4: Summary of Computational Findings for Thiol Adsorption on Gold Surfaces.
| Property | Typical Computational Result | Significance for this compound |
| Adsorption Site | Hollow site on Au(111) is often favored | Determines the geometry of the molecule-surface linkage. |
| Adsorption Energy | ~20-40 kcal/mol | Confirms strong, stable attachment to the surface. nih.gov |
| Au-S Bond Length | ~2.4 - 2.5 Å | Characterizes the covalent bond at the interface. |
| Monolayer Packing | Can form ordered structures | Influences the properties and accessibility of the SAM. |
| Surface Work Function | Modified upon adsorption | Affects the electronic properties of the surface. |
This table summarizes general findings from computational studies of thiol adsorption on gold and provides expected trends for this compound.
Future Directions and Emerging Research Avenues for 2 2 Azidoethoxy Ethane 1 Thiol
Integration into Multi-Orthogonal Chemical Systems
The presence of both an azide (B81097) and a thiol group on the same molecule is the basis for its potential in multi-orthogonal chemical systems. Orthogonal reactions are those that occur in the same vessel without interfering with one another. This allows for the sequential or simultaneous construction of complex molecules and materials with a high degree of control. The azide group is a well-established participant in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) broadpharm.comnih.govmdpi.com. The thiol group offers a separate avenue for selective modification through reactions like thiol-ene coupling, thiol-Michael additions (e.g., with maleimides), and disulfide bond formation researchgate.netrsc.orgnih.govnih.gov.
Future research will likely focus on leveraging this dual reactivity to assemble multi-component systems. For instance, 2-(2-Azidoethoxy)ethane-1-thiol could act as a central linker to connect two different molecular entities. A biomolecule functionalized with an alkyne could be attached via the azide group, while a surface or nanoparticle could be functionalized via the thiol group. This strategy allows for a modular and efficient approach to creating sophisticated bioconjugates or functionalized materials.
Furthermore, the development of orthogonal protection strategies will be crucial. By temporarily masking either the azide or the thiol, chemists can direct the reactivity of the linker in a stepwise fashion, adding another layer of control to the synthetic process kit.eduacs.orgnih.gov. Research into orthogonal protecting groups that can be removed under highly specific and mild conditions will expand the utility of this compound in the total synthesis of complex natural products and in the creation of precisely defined macromolecular structures.
Development of Advanced Stimuli-Responsive Materials
Stimuli-responsive, or "smart," materials can change their properties in response to external triggers such as light, pH, or redox potential. The bifunctionality of this compound makes it an excellent candidate for creating multi-responsive materials.
The thiol group is redox-active and can be reversibly oxidized to form a disulfide bond. This thiol-disulfide interchange is a common mechanism for creating materials that can degrade or change their structure in response to the reducing or oxidizing conditions found in specific biological environments, such as the cytoplasm of a cell or in tumor tissues nih.govnih.gov. By incorporating this compound into a polymer network, the thiol groups can be cross-linked through oxidation. The resulting disulfide bonds can then be cleaved by a reducing agent like glutathione, leading to the disassembly of the material and the release of an encapsulated payload.
The azide group provides a handle for introducing other functionalities, including photo-responsive elements. For example, a photocleavable moiety containing an alkyne can be "clicked" onto the azide. This would create a dual-responsive material that can be degraded by both redox changes and light nih.govbroadpharm.comnih.gov. Such materials could offer enhanced spatial and temporal control over drug release, as the release would require the presence of two distinct stimuli.
| Stimulus | Responsive Moiety | Potential Application | Research Focus |
| Redox Potential | Thiol/Disulfide | Triggered drug release in reducing environments (e.g., intracellular) | Development of self-healing hydrogels, controlled release systems. |
| Light (UV/Vis) | Azide (via clicked photocleavable linker) | On-demand material degradation or payload release | Synthesis of novel photocleavable linkers, patterning of hydrogels. nih.gov |
Exploration in Sustainable Chemistry and Biocatalysis Applications
The principles of green chemistry encourage the use of catalytic methods and renewable resources to create more environmentally benign chemical processes rsc.org. This compound has potential applications in this area, particularly in catalysis.
The thiol group can be used to anchor the molecule onto surfaces, such as gold or zinc oxide, to create self-assembled monolayers (SAMs) rsc.orgnih.gov. The terminal azide group is then available for further modification, for instance, by clicking on a catalytically active metal complex. This approach could be used to develop novel heterogeneous catalysts that are easily separable from the reaction mixture, thereby simplifying purification and allowing for catalyst recycling rsc.org.
In the realm of biocatalysis, enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The thiol group of this compound is a substrate for various enzymes, including those involved in thiol-disulfide exchange like glutaredoxins and thioredoxins nih.govnih.govacs.orgwikipedia.org. It is conceivable that enzymes could be used to control the formation or cleavage of disulfide bonds in materials constructed with this linker. Furthermore, certain enzymes can catalyze the reduction of azides to amines nih.govnih.govresearchgate.net. This biocatalytic transformation could be exploited as a trigger for drug release or to alter material properties under specific biological conditions. Research is ongoing to discover and engineer enzymes for reactions that are bioorthogonal, which could be applied to molecules like this compound.
| Application Area | Role of this compound | Potential Advantage |
| Heterogeneous Catalysis | Linker to immobilize catalysts on surfaces via thiol-gold or thiol-metal oxide interactions. rsc.orgx-mol.com | Recyclable catalysts, simplified product purification. |
| Biocatalysis | Substrate for enzyme-mediated reactions (thiol-disulfide exchange, azide reduction). acs.orgnih.govnih.gov | High selectivity, mild reaction conditions, environmentally friendly processes. |
| Green Chemistry | Component in click chemistry reactions, which are often high-yielding and generate minimal byproducts. rsc.org | Atom economy, reduced waste generation. |
High-Throughput Synthesis and Screening Applications
High-throughput synthesis and screening (HTS) are essential tools in drug discovery and materials science for rapidly preparing and testing large libraries of compounds. The robust and orthogonal nature of the reactions involving the azide and thiol groups makes this compound an attractive component for HTS platforms.
This bifunctional linker can be used to generate diverse molecular libraries through combinatorial chemistry. One end, for example, the thiol, could be anchored to a solid support, such as a resin bead or a microplate surface. The exposed azide groups could then be reacted with a library of different alkyne-containing molecules. Alternatively, a library of thiols could be reacted with the anchored linker. This modular approach allows for the rapid synthesis of thousands of unique compounds in a spatially addressed format.
The resulting libraries can then be screened in situ for biological activity or material properties. For example, if the library is designed to find inhibitors for a specific enzyme, the enzyme and a fluorescent substrate could be added to each well of the microplate, and the inhibition could be measured by a change in fluorescence. The defined structure and location of each compound in the library make it straightforward to identify the "hits."
Novel Bioconjugation Strategies with Enhanced Spatial and Temporal Control
Bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies, is a cornerstone of modern biotechnology and medicine. This compound offers exciting possibilities for creating advanced bioconjugates with precise control over their function.
The ability to perform two distinct chemical ligations allows for the creation of dual-functionalized biomolecules. For instance, an antibody could be modified with this linker, and then a targeting molecule could be attached via the azide, while a therapeutic agent is attached via the thiol. This could lead to the development of more sophisticated antibody-drug conjugates (ADCs) with improved efficacy and reduced side effects.
Enhanced spatial and temporal control can be achieved by incorporating cleavable moieties into the bioconjugate. As discussed previously, a photocleavable unit can be introduced via the azide group nih.govoup.com. This would allow for the release of a drug or imaging agent at a specific location in the body by applying light. Similarly, a disulfide bond formed from the thiol group can be cleaved in the reducing environment of a cell, providing a mechanism for intracellular drug release axispharm.com. The combination of these strategies could lead to bioconjugates that release their payload only when two conditions are met, offering an unprecedented level of control.
| Conjugation Strategy | Key Feature | Advantage |
| Dual Labeling | Orthogonal reactivity of azide and thiol groups. | Site-specific attachment of two different molecules to a biomolecule. |
| Photo-controlled Release | Incorporation of a photocleavable linker via the azide. nih.govbroadpharm.com | High spatial and temporal control over payload release using light. |
| Redox-controlled Release | Use of the thiol to form a cleavable disulfide bond. | Triggered release in specific biological (reducing) environments. |
| Enzyme-triggered Conjugation | Use of enzymes to catalyze the conjugation reaction. nih.gov | Site-specific modification under mild, biological conditions. |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Azidoethoxy)ethane-1-thiol, and how can reaction conditions be optimized?
The synthesis typically involves introducing the azide group via nucleophilic substitution. A common approach is reacting a thiol-containing precursor (e.g., 2-(2-hydroxyethoxy)ethane-1-thiol) with an azide source like sodium azide, often under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to facilitate ether bond formation . Solvent choice (e.g., THF or DMF) and temperature control (40–60°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC is recommended to isolate the product from unreacted azide or thiol byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the structure, particularly the azide (-N₃) and thiol (-SH) groups.
- FT-IR spectroscopy to identify the azide peak (~2100 cm⁻¹) and thiol S-H stretch (~2500 cm⁻¹).
- HPLC (C18 column, UV detection at 254 nm) to assess purity and monitor degradation products .
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight verification .
Q. What are the best practices for storing this compound to ensure stability?
Store the compound in amber vials under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the thiol group and azide decomposition. Lyophilization is advised for long-term storage. Avoid exposure to light, moisture, and oxidizing agents .
Advanced Questions
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
Density Functional Theory (DFT) calculations can model the transition states of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, predicting regioselectivity and reaction rates. Tools like Gaussian or ORCA simulate electron density distributions, while molecular dynamics (MD) simulations assess solvation effects. Databases like REAXYS provide experimental benchmarks to validate computational predictions .
Q. What strategies mitigate contradictions in cytotoxicity data for this compound during biological assays?
Discrepancies may arise from thiol oxidation or azide photodegradation. Mitigation steps include:
Q. How is this compound utilized in PROTAC design for selective protein degradation?
The thiol group enables covalent conjugation to cysteine residues on target proteins, while the azide facilitates "click" coupling to alkyne-functionalized E3 ligase ligands. This bifunctionality allows precise spatial alignment of the target and ubiquitination machinery. Critical parameters include linker length (optimized via PEG spacers) and steric compatibility with the protein-ligand interface .
Q. What methodologies validate the compound’s role in antibody-drug conjugate (ADC) synthesis?
- Site-specific conjugation : Use maleimide-thiol chemistry to attach the compound to antibody hinge regions.
- In vitro efficacy assays : Measure ADC cytotoxicity in target cells (e.g., HER2+ breast cancer lines) and compare to non-targeted controls.
- Pharmacokinetic profiling : Monitor serum stability in murine models using radiolabeled or fluorescently tagged derivatives .
Q. How can researchers address conflicting data on the compound’s photostability in bioimaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
